Einecs 299-589-7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

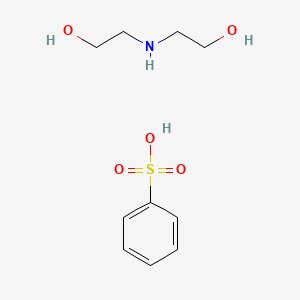

Structure

2D Structure

Properties

CAS No. |

93893-02-8 |

|---|---|

Molecular Formula |

C10H17NO5S |

Molecular Weight |

263.31 g/mol |

IUPAC Name |

benzenesulfonic acid;2-(2-hydroxyethylamino)ethanol |

InChI |

InChI=1S/C6H6O3S.C4H11NO2/c7-10(8,9)6-4-2-1-3-5-6;6-3-1-5-2-4-7/h1-5H,(H,7,8,9);5-7H,1-4H2 |

InChI Key |

DKROAHUSZUFKKP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)O.C(CO)NCCO |

Related CAS |

90218-08-9 93893-02-8 84989-15-1 90194-39-1 93384-63-5 68891-02-1 90194-40-4 85338-09-6 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Benzenesulphonic Acid, Compound with 2,2'-Iminodiethanol (1:1) (EINECS 299-589-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of the chemical substance identified by EINECS number 299-589-7, which is benzenesulphonic acid, compound with 2,2'-iminodiethanol (1:1). This document summarizes its fundamental chemical and physical characteristics.

Core Substance Identity

| Identifier | Value |

| EINECS Number | 299-589-7 |

| CAS Number | 93893-02-8[1] |

| Chemical Name | Benzenesulphonic acid, compound with 2,2'-iminodiethanol (1:1)[1] |

| Molecular Formula | C6H6O3S.C4H11NO2[1] |

Physicochemical Properties

A detailed summary of the physical and chemical properties of benzenesulphonic acid, compound with 2,2'-iminodiethanol (1:1) is crucial for its application in research and development. The following table outlines the key quantitative data available for this substance.

| Property | Value |

| Molecular Weight | 263.3 g/mol |

| Physical State | Solid |

| Melting Point | 135 - 140 °C |

| Water Solubility | >100 g/L at 20 °C |

| pKa | Not available |

| Log Kow | Not available |

Note: The properties listed above are based on available data for the components of the compound and may require experimental verification for the compound itself.

Experimental Protocols & Signaling Pathways

Currently, there is a lack of publicly available, detailed experimental protocols or established signaling pathways specifically for benzenesulphonic acid, compound with 2,2'-iminodiethanol (1:1). The primary scientific focus on its components, benzenesulphonic acid and diethanolamine, has been in the context of their individual properties and applications.

Benzenesulphonic acid is a strong organic acid commonly used as a catalyst in chemical reactions and as an intermediate in the synthesis of other compounds.

Diethanolamine is a secondary amine and a diol that is widely used in the production of detergents, and as a gas-sweetening agent.

The compound itself is an acid-base salt. The logical relationship between its constituent parts can be visualized as a simple acid-base reaction.

Caption: Acid-base reaction forming the salt compound.

Further research is necessary to elucidate any specific biological activities, signaling pathway interactions, or to develop detailed experimental protocols for this particular compound. Researchers interested in this substance are encouraged to perform initial characterization studies to establish its fundamental biological and chemical profile.

References

physicochemical characteristics of benzenesulfonic acid with 2,2'-iminodiethanol

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the physicochemical characteristics of diethanolammonium benzenesulfonate, the salt formed from the acid-base reaction between benzenesulfonic acid and 2,2'-iminodiethanol (diethanolamine). Due to a scarcity of publicly available experimental data for this specific salt, this document compiles information on its constituent components, predicts the properties of the resulting salt, and outlines standard experimental protocols for its synthesis and characterization.

Compound Overview

Diethanolammonium benzenesulfonate is an organic salt formed through the neutralization of a strong aromatic acid (benzenesulfonic acid) and a weak organic base (diethanolamine). The formation involves the transfer of a proton from the sulfonic acid group to the nitrogen atom of the diethanolamine, resulting in an ionic bond between the benzenesulfonate anion and the diethanolammonium cation.

This salt is of interest in various chemical contexts, including as a potential surfactant, an ionic liquid precursor, or a component in formulation science. Understanding its physicochemical properties is crucial for its application and development.

Physicochemical Characteristics

Direct experimental data for diethanolammonium benzenesulfonate is not widely available in the literature. Therefore, a summary of the key physicochemical properties of the parent acid and base is provided below, followed by predicted characteristics for the resulting salt.

Properties of Reactants

| Property | Benzenesulfonic Acid | 2,2'-Iminodiethanol (Diethanolamine) |

| CAS Number | 98-11-3[1] | 111-42-2 |

| Molecular Formula | C₆H₆O₃S[2] | C₄H₁₁NO₂ |

| Molecular Weight | 158.17 g/mol [2] | 105.14 g/mol |

| Appearance | Colorless crystalline solid[2] | Viscous liquid or solid |

| Melting Point | 51 °C (anhydrous)[2] | 28 °C |

| Boiling Point | 190 °C[2] | 269-270 °C |

| Density | 1.32 g/cm³ (at 47 °C)[2] | 1.09 g/cm³ (at 30 °C) |

| Solubility in Water | Soluble[2] | Miscible |

| pKa | -2.8 (strong acid)[2] | 8.88 (pKb of conjugate base) |

Predicted Properties of Diethanolammonium Benzenesulfonate

The following properties are predicted based on the nature of the parent compounds and general principles of salt formation.

| Property | Predicted Characteristic | Rationale |

| Molecular Formula | C₁₀H₁₇NO₅S | Combination of C₆H₅SO₃⁻ and (HOCH₂CH₂)₂NH₂⁺ |

| Molecular Weight | 263.31 g/mol | Sum of the molecular weights of the constituent ions |

| Appearance | White crystalline solid | Salts are typically crystalline solids at room temperature. |

| Melting Point | > 51 °C | Ionic compounds generally have higher melting points than their constituent acid and base. |

| Solubility in Water | Highly soluble | Both parent molecules are water-soluble, and the resulting salt is ionic, which typically enhances water solubility. |

| pH of Aqueous Solution | Weakly acidic | Formed from a strong acid and a weak base. |

Experimental Protocols

The following are detailed, generalized methodologies for the synthesis and characterization of diethanolammonium benzenesulfonate.

Synthesis: Acid-Base Neutralization

Objective: To synthesize diethanolammonium benzenesulfonate from benzenesulfonic acid and diethanolamine.

Materials:

-

Benzenesulfonic acid

-

Diethanolamine

-

Ethanol (or another suitable solvent)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

Procedure:

-

Dissolve a known molar amount of benzenesulfonic acid in a minimal amount of ethanol in a round-bottom flask.

-

Place the flask in an ice bath on a magnetic stirrer and begin stirring.

-

In a dropping funnel, add an equimolar amount of diethanolamine, also dissolved in a small amount of ethanol.

-

Add the diethanolamine solution dropwise to the stirred benzenesulfonic acid solution. The reaction is exothermic, so maintain a slow addition rate to control the temperature.

-

After the addition is complete, allow the mixture to stir for an additional hour at room temperature to ensure the reaction goes to completion.

-

Remove the solvent using a rotary evaporator.

-

The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to obtain the pure diethanolammonium benzenesulfonate salt.

-

Dry the purified crystals under vacuum.

Characterization

Objective: To determine the melting point of the synthesized salt as an indicator of purity.

Procedure:

-

Load a small amount of the dried, crystalline salt into a capillary tube.

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Record the temperature range from the appearance of the first liquid drop to the complete melting of the solid. A sharp melting range is indicative of a pure compound.

Objective: To identify the functional groups present in the synthesized salt and confirm its formation.

Procedure:

-

Prepare a sample of the salt, typically as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Expected Characteristic Peaks:

-

Broad N-H stretching bands from the ammonium group around 3200-3000 cm⁻¹.

-

O-H stretching from the hydroxyl groups of the diethanolamine cation around 3400-3300 cm⁻¹.

-

Strong S=O stretching bands from the sulfonate group around 1200-1150 cm⁻¹ and 1050-1000 cm⁻¹.

-

C-H stretching and bending peaks from the aromatic and aliphatic portions of the molecule.

-

The absence of the strong, broad O-H stretch from the sulfonic acid group of the starting material.

-

Objective: To elucidate the molecular structure of the synthesized salt.

Procedure:

-

Dissolve a small amount of the salt in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Record ¹H and ¹³C NMR spectra.

-

Expected ¹H NMR Signals:

-

Multiplets in the aromatic region (around 7-8 ppm) corresponding to the protons of the benzene ring.

-

Signals for the methylene protons of the diethanolamine cation, likely shifted due to the proximity of the hydroxyl and ammonium groups.

-

A broad signal for the N-H and O-H protons, which may be exchangeable with the solvent.

-

-

Expected ¹³C NMR Signals:

-

Distinct signals for the carbon atoms of the benzene ring.

-

Signals for the carbon atoms of the diethanolamine cation.

-

Visualizations

Synthesis of Diethanolammonium Benzenesulfonate

The following diagram illustrates the acid-base reaction for the formation of diethanolammonium benzenesulfonate.

Caption: Formation of Diethanolammonium Benzenesulfonate.

Experimental Workflow

The logical flow of synthesizing and characterizing diethanolammonium benzenesulfonate is depicted below.

Caption: Synthesis and Characterization Workflow.

References

Synthesis of EINECS 299-589-7: A Technical Guide for Researchers

An In-depth Examination of the Synthetic Pathway for 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol (UV-329)

This technical guide provides a comprehensive overview of the synthesis of the chemical compound identified by EINECS number 299-589-7, chemically known as 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol. This compound, widely recognized by its trade name UV-329, is a high-performance ultraviolet (UV) absorber belonging to the hydroxyphenyl benzotriazole class. It is extensively used as a light stabilizer in a variety of polymers and organic substrates to prevent photodegradation and extend the lifespan of materials. This document details the multi-step synthesis process, including experimental protocols and quantitative data, for professionals in research, drug development, and materials science.

Overview of the Synthetic Pathway

The synthesis of 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol is typically achieved through a three-step process. This pathway begins with the diazotization of an appropriate aniline derivative, followed by a coupling reaction with a substituted phenol, and culminates in a reductive cyclization to form the final benzotriazole structure.

The overall synthesis can be summarized as follows:

-

Diazotization: o-Nitroaniline is converted to its corresponding diazonium salt.

-

Azo Coupling: The diazonium salt is reacted with 4-(1,1,3,3-tetramethylbutyl)phenol (p-tert-octylphenol) to form the intermediate azo compound, 2-nitro-2'-hydroxy-5'-teroctylazo benzene.

-

Reductive Cyclization: The azo intermediate undergoes a reduction and subsequent intramolecular cyclization to yield the final product, 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol.

Experimental Protocols

The following sections provide detailed methodologies for each step of the synthesis.

Step 1: Diazotization of o-Nitroaniline

This initial step involves the conversion of the primary aromatic amine, o-nitroaniline, into a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong acid.

Experimental Protocol:

A mixture of sulfuric acid and water is prepared, and a specific amount of o-nitroaniline is added with stirring. The resulting mixture is then cooled to a temperature between 0 and 5°C. A solution of sodium nitrite in water is added dropwise to the cooled mixture, ensuring the temperature is maintained within the 0-5°C range throughout the addition. After the addition is complete, any excess nitrite is decomposed by the addition of urea. The final product of this step is an aqueous solution of o-nitrobenzene diazonium sulfate.

Step 2: Azo Coupling with 4-(1,1,3,3-tetramethylbutyl)phenol

The diazonium salt solution is then coupled with 4-(1,1,3,3-tetramethylbutyl)phenol in a weakly alkaline environment to form the azo intermediate.

Experimental Protocol:

In a separate reactor, 4-(1,1,3,3-tetramethylbutyl)phenol is dissolved in ethanol. The solution is cooled to 0-5°C. The pH of the solution is adjusted to a range of 7-9 using a 20% sodium hydroxide solution. The previously prepared o-nitrobenzene diazonium sulfate solution is then added dropwise to the phenolic solution while maintaining the temperature at 0-5°C and the pH between 7 and 9. Upon completion of the reaction, the precipitated solid is collected by filtration and washed to yield the intermediate, 2-nitro-2'-hydroxy-5'-teroctylazo benzene.

Step 3: Reductive Cyclization to 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol

The final step involves the reduction of the nitro group of the azo intermediate and the subsequent intramolecular cyclization to form the benzotriazole ring. A commonly employed method is the "glucose zinc powder" two-step reduction.

Experimental Protocol:

The azo intermediate from Step 2 is suspended in a mixture of ethanol and a 20% sodium hydroxide solution. The mixture is heated to 50-60°C, and a glucose solution is added dropwise. After this initial reduction, the mixture is cooled to 40-50°C, and the pH is adjusted to 3 with a 10% sulfuric acid solution. The resulting solid nitrogen oxide intermediate is collected by filtration.

This intermediate is then added to a mixture of chlorobenzene, ethanol, and sulfuric acid and heated to 85-90°C. Zinc powder is added in portions to effect the final reduction and cyclization. After the reaction is complete, the crude product is purified to obtain 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol.

Quantitative Data

The following tables summarize the key quantitative parameters for each step of the synthesis.

Table 1: Reaction Conditions

| Step | Reaction | Temperature (°C) | pH |

| 1 | Diazotization | 0 - 5 | Acidic |

| 2 | Azo Coupling | 0 - 5 | 7 - 9 |

| 3 | Reductive Cyclization | 50 - 90 | Alkaline, then Acidic |

Visualizations

The following diagrams illustrate the synthesis pathway and the experimental workflow.

Caption: Overall synthesis pathway for EINECS 299-589-7.

Caption: Step-by-step experimental workflow for the synthesis.

A Technical Guide to Dodecylbenzenesulfonic Acid, 2,2'-Iminodiethanol Compound

For: Researchers, Scientists, and Chemical Industry Professionals

Abstract

This document provides a comprehensive technical overview of the compound formed by the reaction of dodecylbenzenesulfonic acid and 2,2'-iminodiethanol, commonly known as diethanolamine. This compound, a diethanolamine salt of dodecylbenzenesulfonic acid, is a widely utilized anionic surfactant in various industrial and consumer product formulations. This guide details its chemical and physical properties, outlines a general synthesis protocol, and discusses its primary applications. While not a pharmaceutical agent, its physicochemical properties and formulation characteristics are of significant interest to chemical researchers and product development professionals.

Chemical Identity and Properties

The compound is an adduct formed from dodecylbenzenesulfonic acid and diethanolamine.[1][2] It is classified as an anionic surfactant and is noted for its emulsifying and foaming properties.[3]

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference |

| CAS Number | 26545-53-9 | [3] |

| Molecular Formula | C22H41NO5S | [1][3] |

| Molecular Weight | 431.6 g/mol | [3][4] |

| Synonyms | Diethanolamine dodecylbenzenesulfonate, Dodecylbenzenesulfonic acid diethanolamine salt, Benzenesulfonic acid, dodecyl-, compd. with 2,2'-iminodiethanol (1:1) | [1][3][4] |

| Physical Description | Can exist as a liquid or a dry powder. | [3] |

Synthesis

The synthesis of dodecylbenzenesulfonic acid, 2,2'-iminodiethanol compound is a straightforward acid-base neutralization reaction.

Objective: To prepare the diethanolamine salt of dodecylbenzenesulfonic acid.

Materials:

-

Dodecylbenzenesulfonic acid (DBSA)

-

Diethanolamine (DEA)

-

A suitable solvent (e.g., water or a lower alcohol)

-

Reaction vessel with stirring capability

-

pH meter or indicator strips

Procedure:

-

In a reaction vessel, dissolve a known molar equivalent of dodecylbenzenesulfonic acid in the chosen solvent under constant agitation.

-

Slowly add one molar equivalent of diethanolamine to the DBSA solution. The reaction is exothermic, and the temperature should be monitored and controlled if necessary.

-

Continue stirring the mixture for a period sufficient to ensure complete reaction, typically 1-2 hours.

-

Monitor the pH of the reaction mixture. The final pH should be near neutral (pH 7), indicating the completion of the neutralization reaction.

-

The resulting solution contains the dodecylbenzenesulfonic acid, 2,2'-iminodiethanol compound. Depending on the desired final product concentration and purity, further steps such as solvent evaporation or purification may be necessary.

This is a generalized protocol. Specific industrial processes may vary in terms of solvent, temperature, and reactant concentrations.

Mechanism of Formation

The formation of this compound is based on the electrostatic interaction between the sulfonic acid group of dodecylbenzenesulfonic acid and the amino group of diethanolamine. The proton from the sulfonic acid is transferred to the nitrogen atom of the diethanolamine, resulting in the formation of an ammonium sulfonate salt.

Caption: Formation of the diethanolamine salt via acid-base reaction.

Applications

The primary utility of this compound stems from its surfactant properties.

Table 2: Industrial and Commercial Applications

| Application Area | Function | Description | Reference |

| Cosmetics | Foaming Agent, Cleansing Agent, Surfactant | Used in a variety of personal care products such as shampoos and soaps for its ability to create lather and cleanse. | [3] |

| Cleaning Products | Surfactant, Emulsifier | A component in household and industrial cleaners for its ability to lower surface tension and aid in the removal of dirt and grease. | [3] |

| Industrial Processes | Emulsifier, Viscosity Modifier | Utilized in various manufacturing processes where the emulsification of oils and water is required, and to adjust the viscosity of liquid formulations. | [3] |

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound can cause skin irritation and serious eye damage.[3] Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this chemical. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

The compound formed from dodecylbenzenesulfonic acid and 2,2'-iminodiethanol is a versatile and widely used anionic surfactant. Its discovery and development are rooted in the advancement of industrial chemistry rather than pharmaceutical science. Understanding its synthesis, properties, and applications is crucial for professionals in the chemical, cosmetic, and cleaning product industries. While it does not have direct applications in drug development, its role as a formulation excipient in topical preparations could be an area of interest.

References

- 1. 26545-53-9 CAS MSDS (dodecylbenzenesulphonic acid, compound with 2,2'-iminodiethanol (1:1)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. dodecylbenzenesulfonic acid, diethanolamine salt | C22H41NO5S | CID 57371087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzenesulfonic acid, 4-dodecyl-, compd. with 2,2'-iminobis(ethanol) (1:1) | C22H41NO5S | CID 171893 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Phenoxyethanol (Einecs 299-589-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Einecs 299-589-7 is the European Inventory of Existing Commercial Chemical Substances number for the compound 2-Phenoxyethanol . This aromatic ether alcohol is a widely utilized biocide, preservative, and solvent in a variety of industries, including cosmetics, pharmaceuticals, and vaccines.[1][2][3] This technical guide provides a comprehensive overview of 2-Phenoxyethanol, summarizing its chemical and physical properties, detailing its mechanism of action, and presenting key experimental data and protocols.

Chemical and Physical Properties

2-Phenoxyethanol (CAS No. 122-99-6) is a colorless, slightly viscous, oily liquid with a faint rose-like odor.[1][4][5] It is synthesized by the hydroxyethylation of phenol with ethylene oxide in the presence of an alkaline catalyst.[4][6] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 2-Phenoxyethanol

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀O₂ | [7] |

| Molar Mass | 138.166 g·mol⁻¹ | [4] |

| Density | 1.102 g/cm³ | [4] |

| Melting Point | 11-13 °C | [7] |

| Boiling Point | 247 °C | [4][7] |

| Flash Point | >230°F (>110°C) | [7] |

| Water Solubility | 30 g/L (at 20 °C) | [7] |

| Vapor Pressure | 0.001 kPa (at 20 °C) | [4] |

| Log Kₒw (Octanol/Water Partition Coefficient) | 1.16 | [8] |

| Refractive Index (n_D) | 1.534 (at 20 °C) | [4] |

Mechanism of Action

The primary function of 2-Phenoxyethanol is as a broad-spectrum antimicrobial agent, effective against a range of Gram-positive and Gram-negative bacteria, as well as yeasts and molds.[5][9] Its mechanism of action is primarily attributed to its ability to disrupt the bacterial cell membrane, leading to a loss of integrity and subsequent cell death.[5][10]

Proposed Antimicrobial Mechanism

The lipophilic nature of the phenyl group allows the molecule to partition into the lipid bilayer of the microbial cell membrane. The hydrophilic hydroxyl group remains oriented towards the aqueous environment. This insertion disrupts the membrane's structure and function, increasing its permeability. This leads to the leakage of essential intracellular components, such as ions and metabolites, ultimately resulting in cell lysis.

Toxicokinetics and Metabolism

2-Phenoxyethanol is rapidly absorbed following oral and dermal exposure.[8][11] Following absorption, it is extensively metabolized, primarily in the liver. The main metabolic pathway involves the oxidation of the primary alcohol group to a carboxylic acid, forming phenoxyacetic acid (PhAA) , which is the major metabolite.[11][12] A smaller fraction undergoes ring hydroxylation to form 4-hydroxyphenoxyacetic acid or conjugation with glucuronic acid.[11][12] The metabolites are then rapidly excreted, primarily in the urine.[8][11]

Quantitative Toxicological Data

A substantial body of toxicological data is available for 2-Phenoxyethanol. The following tables summarize key acute and chronic toxicity data.

Table 2: Acute Toxicity of 2-Phenoxyethanol

| Species | Route | LD₅₀ | Reference |

| Rat | Oral | 1980 mg/kg | [2] |

| Rat | Dermal | > 2 mL/kg | [12] |

| Rabbit | Dermal | 2250 mg/kg | [2] |

Table 3: Chronic Toxicity and Developmental Studies of 2-Phenoxyethanol

| Study Type | Species | Route | NOAEL (No-Observed-Adverse-Effect Level) | LOAEL (Lowest-Observed-Adverse-Effect Level) | Reference |

| Subchronic Oral (90-day) | Rat | Drinking Water | 369 mg/kg/day | - | [8] |

| Subchronic Oral | Rat | Gavage | - | 400 mg/kg/day (renal changes) | [8] |

| Dermal Developmental | Rabbit | Dermal | 600 mg/kg/day | - | [8] |

| Two-Generation Oral | Mouse | Feed | Parental: 1875 mg/kg/day; Offspring: 375 mg/kg/day | - | [8] |

Experimental Protocols

Acute Oral Toxicity Study in Rats (Adapted from OECD Guideline 401)

This protocol provides a general framework for an acute oral toxicity study.

-

Animal Model: Healthy, young adult rats (e.g., Wistar or Sprague-Dawley strains), nulliparous and non-pregnant females.

-

Housing: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to standard rodent chow and water.

-

Dose Administration:

-

Observation:

-

Animals are observed for clinical signs of toxicity and mortality at regular intervals for at least 14 days.[12]

-

Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

-

Body weights are recorded weekly.

-

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

-

Data Analysis: The LD₅₀ value is calculated using appropriate statistical methods.

References

- 1. 2-Phenoxyethanol | 122-99-6 [chemicalbook.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. 2-phenoxyethanol in vaccines_Chemicalbook [chemicalbook.com]

- 4. Phenoxyethanol - Wikipedia [en.wikipedia.org]

- 5. nano-lab.com.tr [nano-lab.com.tr]

- 6. RU2738846C1 - Methods of producing phenoxyethanol - Google Patents [patents.google.com]

- 7. chembk.com [chembk.com]

- 8. Substance profile - ECETOC [ecetoc.org]

- 9. Safety review of phenoxyethanol when used as a preservative in cosmetics | CoLab [colab.ws]

- 10. researchgate.net [researchgate.net]

- 11. Biotransformation and toxicokinetics of 2-phenoxyethanol after oral exposure in humans: a volunteer study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. health.ec.europa.eu [health.ec.europa.eu]

- 13. cir-reports.cir-safety.org [cir-reports.cir-safety.org]

"Einecs 299-589-7" molecular structure and characterization

An in-depth analysis of the provided EINECS number, 299-589-7, did not yield a corresponding chemical substance within publicly available databases, including the European Chemicals Agency (ECHA). This suggests the number may be inaccurate or obsolete. To fulfill the request for a detailed technical guide, this document will focus on a well-characterized substance, 2-Phenoxyethanol (EC Number: 204-589-7; CAS Number: 122-99-6) , as a representative example. This compound is widely used in the pharmaceutical and cosmetic industries and serves as an excellent model for molecular structure and characterization analysis.

This guide provides a comprehensive overview of the molecular structure, characterization, and analytical protocols for 2-Phenoxyethanol, intended for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

2-Phenoxyethanol is an organic compound with the chemical formula C₈H₁₀O₂. It is a glycol ether that functions as a bactericide and a fixative for perfumes.

Table 1: Physicochemical Properties of 2-Phenoxyethanol

| Property | Value |

| Molecular Formula | C₈H₁₀O₂ |

| Molecular Weight | 138.16 g/mol |

| IUPAC Name | 2-Phenoxyethanol |

| Synonyms | Ethylene glycol monophenyl ether, Phenyl cellosolve |

| Appearance | Colorless oily liquid |

| Boiling Point | 247 °C (477 °F; 520 K) |

| Melting Point | 14 °C (57 °F; 287 K) |

| Density | 1.102 g/cm³ |

| Solubility in water | 26.7 g/L |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural elucidation and confirmation of 2-Phenoxyethanol.

2.1. Infrared (IR) Spectroscopy

-

Protocol: A thin film of neat 2-Phenoxyethanol is placed between two potassium bromide (KBr) plates. The sample is then analyzed using an FTIR spectrometer over a range of 4000-400 cm⁻¹.

-

Interpretation: The IR spectrum exhibits characteristic absorption bands corresponding to the functional groups present in the molecule.

Table 2: Key IR Absorption Bands for 2-Phenoxyethanol

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3350 (broad) | O-H | Stretching |

| 3060-3030 | C-H (aromatic) | Stretching |

| 2940-2870 | C-H (aliphatic) | Stretching |

| 1600, 1500 | C=C (aromatic) | Stretching |

| 1240 | C-O (ether) | Asymmetric Stretching |

| 1040 | C-O (alcohol) | Stretching |

2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Protocol: A solution of 2-Phenoxyethanol in a deuterated solvent (e.g., CDCl₃) is prepared. The spectrum is recorded on a 400 MHz NMR spectrometer.

-

¹³C NMR Protocol: A more concentrated solution in the same deuterated solvent is used. The spectrum is acquired on the same 400 MHz spectrometer with a broadband decoupler.

Table 3: ¹H NMR Chemical Shifts for 2-Phenoxyethanol (400 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.32-7.28 | t | 2H | Ar-H (meta) |

| 6.98-6.94 | t | 1H | Ar-H (para) |

| 6.92-6.89 | d | 2H | Ar-H (ortho) |

| 4.12 | t | 2H | -O-CH₂- |

| 3.98 | t | 2H | -CH₂-OH |

| 2.05 | s (broad) | 1H | -OH |

Table 4: ¹³C NMR Chemical Shifts for 2-Phenoxyethanol (100 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment |

| 158.6 | Ar-C (quaternary) |

| 129.5 | Ar-C (meta) |

| 121.2 | Ar-C (para) |

| 114.6 | Ar-C (ortho) |

| 69.4 | -O-CH₂- |

| 61.5 | -CH₂-OH |

2.3. Mass Spectrometry (MS)

-

Protocol: Electron Ionization (EI) mass spectrometry is performed. The sample is introduced into the ion source, and the resulting fragments are analyzed.

-

Interpretation: The mass spectrum shows a molecular ion peak (M⁺) and various fragment ions, which help confirm the molecular weight and structure.

Table 5: Key Mass Spectrometry Fragments for 2-Phenoxyethanol

| m/z | Fragment |

| 138 | [C₈H₁₀O₂]⁺ (Molecular Ion) |

| 107 | [C₇H₇O]⁺ |

| 94 | [C₆H₅OH]⁺ |

| 77 | [C₆H₅]⁺ |

| 45 | [CH₂CH₂OH]⁺ |

Experimental Workflows and Logical Relationships

The following diagrams illustrate the typical workflows for the characterization of 2-Phenoxyethanol.

In-Depth Technical Guide: Solubility and Stability of 2-Phenoxyethanol (Einecs 299-589-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the solubility and stability of 2-Phenoxyethanol, a widely used preservative and solvent in the pharmaceutical, cosmetic, and personal care industries. Identified by Einecs number 299-589-7 and CAS number 122-99-6, 2-Phenoxyethanol is an aromatic ether alcohol with the chemical formula C₈H₁₀O₂. Its efficacy as a broad-spectrum antimicrobial agent against bacteria, yeasts, and molds, coupled with its chemical stability, makes it a critical excipient in a variety of formulations.[1][2][3][4][5] Understanding its solubility and stability profile is paramount for formulation development, ensuring product quality, and meeting regulatory requirements.

Chemical Identity

| Identifier | Value |

| Einecs Number | 299-589-7 |

| CAS Number | 122-99-6 |

| Chemical Name | 2-Phenoxyethanol |

| Synonyms | Ethylene glycol monophenyl ether, Phenyl cellosolve, Phenoxytol |

| Molecular Formula | C₈H₁₀O₂ |

| Molecular Weight | 138.17 g/mol |

| Structure |

|

Solubility Profile

2-Phenoxyethanol is a colorless, oily liquid that is described as being slightly or moderately soluble in water.[1][6] It is miscible with a range of organic solvents, which enhances its versatility in various formulations.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for 2-Phenoxyethanol.

| Solvent | Solubility | Temperature | Reference |

| Water | 24 g/L | 20 °C | [7][8] |

| Water | 26 g/kg | Not Specified | [4] |

| Acetone | Miscible | Not Specified | [9][10] |

| Ethanol | Miscible | Not Specified | [9][10][11] |

| Glycerol | Miscible | Not Specified | [9][10] |

| Chloroform | Soluble | Not Specified | [9] |

| Diethyl ether | Soluble | Not Specified | [9] |

| Peanut Oil | Slightly Soluble | Not Specified | [9][10] |

| Olive Oil | Slightly Soluble | Not Specified | [9][10] |

Experimental Protocol: Solubility Determination by Visual Inspection

A general method for determining the solubility of a substance like 2-Phenoxyethanol involves visual inspection.

Objective: To determine the approximate solubility of 2-Phenoxyethanol in a given solvent at a specific temperature.

Materials:

-

2-Phenoxyethanol

-

Selected solvent (e.g., water, ethanol)

-

Calibrated glassware (pipettes, volumetric flasks)

-

Vortex mixer

-

Water bath or incubator for temperature control

-

Clear glass vials

Procedure:

-

Prepare a stock solution of 2-Phenoxyethanol in the chosen solvent at a high concentration.

-

Serially dilute the stock solution to create a range of concentrations.

-

For each concentration, transfer a known volume into a clear glass vial.

-

Place the vials in a temperature-controlled environment (e.g., 20°C water bath) and allow them to equilibrate.

-

Visually inspect each vial against a dark background for any signs of undissolved material (e.g., cloudiness, precipitation, phase separation).

-

The highest concentration that results in a clear, single-phase solution is recorded as the approximate solubility.

Logical Workflow for Solubility Testing

References

- 1. 2-Phenoxyethanol | 122-99-6 [chemicalbook.com]

- 2. atamankimya.com [atamankimya.com]

- 3. PHENOXYETHANOL - Ataman Kimya [atamanchemicals.com]

- 4. Phenoxyethanol - Wikipedia [en.wikipedia.org]

- 5. PHENOXYETHANOL – Ingredient - COSMILE Europe [cosmileeurope.eu]

- 6. 2-Phenoxyethanol - American Chemical Society [acs.org]

- 7. acme-hardesty.com [acme-hardesty.com]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. atamankimya.com [atamankimya.com]

- 10. himedialabs.com [himedialabs.com]

- 11. 2-Phenoxyethanol (EPH) cas no. 122-99-6 | UniVOOK Chemical [univook.com]

Spectroscopic Profile of Benzenesulfonic Acid and 2,2'-Iminodiethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available spectroscopic data for benzenesulfonic acid and 2,2'-iminodiethanol. Despite extensive searches, no specific experimental spectroscopic data for the compound formed by benzenesulfonic acid and 2,2'-iminodiethanol was found. Therefore, this document presents the detailed spectroscopic characteristics of the individual components to serve as a foundational reference. The guide includes tabulated summaries of quantitative data, detailed experimental protocols for key spectroscopic techniques, and a generalized workflow for spectroscopic analysis.

Introduction

Benzenesulfonic acid is a strong organic acid widely used as a catalyst and intermediate in chemical synthesis. 2,2'-Iminodiethanol, commonly known as diethanolamine, is a versatile organic compound employed in a variety of industrial applications, including as a surfactant and a corrosion inhibitor. The salt formed by these two compounds is of interest for its potential properties. This guide aims to provide a centralized resource of their spectroscopic data.

Spectroscopic Data

Benzenesulfonic Acid

Chemical Structure:

Molecular Formula: C₆H₆O₃S

Molecular Weight: 158.18 g/mol [1]

¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Assignment | Reference |

| Predicted | Aromatic Protons | [2] |

¹³C NMR Data

A 13C NMR spectrum is available on SpectraBase, though specific peak assignments are not detailed in the readily accessible data.[3]

| Wavenumber (cm⁻¹) | Interpretation | Reference |

| Not specified | S=O stretch, S-O stretch, C-H aromatic stretch, C=C aromatic stretch | [1][4] |

Note: Specific peak values from the raw spectra are not provided in a readily summarized format in the search results. The interpretation is based on characteristic functional group absorptions.

| m/z | Interpretation | Reference |

| 158 | [M]+ | [5] |

| 93.0346 | [C₆H₅O]⁻ | [1] |

| 79.9574 | [SO₃]⁻ | [1] |

| λmax (nm) | Molar Absorptivity (log ε) | Solvent | Reference |

| 219 | 3.89 | Ethyl Alcohol | [1] |

| 253 | 2.27 | Ethyl Alcohol | [1] |

| 259 | 2.41 | Ethyl Alcohol | [1] |

| 263 | 2.46 | Ethyl Alcohol | [1] |

| 270 | 2.38 | Ethyl Alcohol | [1] |

2,2'-Iminodiethanol (Diethanolamine)

Chemical Structure:

Molecular Formula: C₄H₁₁NO₂

Molecular Weight: 105.14 g/mol [6]

¹³C NMR Data

A 13C NMR spectrum of the hydrochloride salt of 2,2'-iminodiethanol is available on SpectraBase.[7]

An IR spectrum for diethanolamine is available from the NIST WebBook, showing characteristic O-H, N-H, and C-H stretching and bending vibrations.[6]

Mass spectrometry data for diethanolamine is available in the NIST WebBook.[8]

Experimental Protocols

NMR Spectroscopy

A general protocol for obtaining ¹H and ¹³C NMR spectra involves dissolving the sample in a deuterated solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). The solution is then placed in an NMR tube and analyzed using a spectrometer, typically operating at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectra can be obtained using various techniques. For solid samples, the KBr pellet method is common, where the sample is mixed with potassium bromide and pressed into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the sample is placed directly on a crystal. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry

For mass spectrometry, the sample is first ionized. Techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

UV-Vis Spectroscopy

To obtain a UV-Vis spectrum, the sample is dissolved in a suitable solvent that does not absorb in the region of interest (typically 200-800 nm). The absorbance of the solution is then measured at various wavelengths using a spectrophotometer.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

Conclusion

This guide has compiled the available spectroscopic data for benzenesulfonic acid and 2,2'-iminodiethanol. While direct experimental data for the combined compound is not currently available in the public domain, the information provided for the individual components serves as a valuable reference for researchers. The presented protocols and workflow offer a general framework for the spectroscopic characterization of related compounds. Further research is warranted to isolate and characterize the benzenesulfonic acid, 2,2'-iminodiethanol compound to fully elucidate its spectroscopic properties.

References

- 1. Benzenesulfonic Acid | C6H6O3S | CID 7371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0248986) [hmdb.ca]

- 3. Benzenesulfonic acid - SpectraBase [spectrabase.com]

- 4. Benzenesulfonic acid(98-11-3) IR Spectrum [m.chemicalbook.com]

- 5. Benzenesulfonic acid [webbook.nist.gov]

- 6. Diethanolamine [webbook.nist.gov]

- 7. 2,2'-Iminodiethanol hydrochloride - Optional[13C NMR] - Chemical Shifts - SpectraBase [spectrabase.com]

- 8. Diethanolamine [webbook.nist.gov]

An In-depth Technical Guide to the Reaction Mechanism of Einecs 299-589-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the reaction mechanism and chemical properties of the compound identified by Einecs number 299-589-7. This substance is chemically defined as benzenesulphonic acid, compound with 2,2'-iminodiethanol (1:1) , with the CAS number 93893-02-8 and a molecular formula of C6H6O3S.C4H11NO2 .

This document summarizes the formation of the compound, the individual reactivity of its components, and provides relevant experimental context for professionals in research and drug development.

Compound Identity and Formation

Einecs 299-589-7 is an acid-base salt formed from the neutralization reaction between benzenesulphonic acid (a strong organic acid) and 2,2'-iminodiethanol (also known as diethanolamine, a weak base).

The formation is a straightforward proton transfer from the sulfonic acid group to the amino group of diethanolamine.

Table 1: Physicochemical Properties of Reactants

| Property | Benzenesulphonic Acid | 2,2'-Iminodiethanol (Diethanolamine) |

| CAS Number | 98-11-3 | 111-42-2 |

| Molecular Formula | C6H6O3S | C4H11NO2 |

| Molecular Weight | 158.18 g/mol | 105.14 g/mol |

| Appearance | White crystalline solid | White solid or colorless liquid |

| Melting Point | 50-51 °C | 28 °C |

| Boiling Point | 137 °C (decomposes) | 268.8 °C |

| Acidity (pKa) | -2.8 | 8.88 (conjugate acid) |

Reaction Workflow: Salt Formation

The synthesis of this compound is an exothermic acid-base neutralization reaction. The workflow involves the controlled addition of one reactant to the other, often in a suitable solvent, followed by isolation of the resulting salt.

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism of Components

The reactivity of the salt, this compound, under various conditions will be dictated by the chemical properties of its constituent ions: the benzenesulphonate anion and the diethanolammonium cation. In solution, an equilibrium will exist between the salt and its free acid and base components.

Reactions of Benzenesulphonic Acid

Benzenesulphonic acid is a versatile intermediate in organic synthesis. Its primary reactions involve the sulfonic acid group and the aromatic ring.

2.1.1. Electrophilic Aromatic Substitution

The sulfonation of benzene to form benzenesulphonic acid is a classic example of electrophilic aromatic substitution.[1][2] The electrophile is sulfur trioxide (SO3), which can be generated from fuming sulfuric acid.[2][3] This reaction is reversible.[1][2]

Caption: Mechanism of benzene sulfonation.

2.1.2. Desulfonation

The sulfonation of benzene is a reversible process.[1][2] By heating benzenesulphonic acid in the presence of a dilute acid, the sulfonic acid group can be removed, regenerating benzene.[1] This reversibility is a key aspect of its use as a temporary protecting group in organic synthesis.

2.1.3. Conversion to Phenol

Historically, a significant industrial application of benzenesulphonic acid was the production of phenol.[4][5] This involves an alkali fusion reaction where the sodium salt of benzenesulphonic acid is heated with sodium hydroxide at high temperatures.[4][6]

References

- 1. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]

- 5. kotafactory.com [kotafactory.com]

- 6. What is the detailed mechanism of conversion of sodium salt of benzene sulfonic acid to phenol? I don’t understand how NaO removes SO3Na from the ring? - Quora [quora.com]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Einecs 299-589-7 (3-(4-methoxyphenyl)propionic acid)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Einecs 299-589-7, chemically known as 3-(4-methoxyphenyl)propionic acid, is a compound of interest in various fields, including pharmaceutical development and biochemical research. It serves as a key intermediate in the synthesis of diverse bioactive molecules and is structurally related to naturally occurring phenolic compounds with known antioxidant and anti-inflammatory properties. Accurate and sensitive analytical methods are crucial for its detection and quantification in various matrices to support research, development, and quality control activities.

These application notes provide detailed protocols for the analysis of 3-(4-methoxyphenyl)propionic acid using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique. Additionally, a foundational High-Performance Liquid Chromatography (HPLC) with UV detection method is presented as a more accessible alternative.

Analytical Methods

A comparative summary of the primary analytical techniques for the quantification of 3-(4-methoxyphenyl)propionic acid is presented below. LC-MS/MS is the preferred method for its superior sensitivity and selectivity, especially in complex biological matrices.

| Analytical Technique | Principle | Advantages | Disadvantages |

| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation. | High sensitivity and selectivity.[1] Suitable for complex matrices. No derivatization required. | Higher equipment cost and complexity. |

| HPLC-UV | Chromatographic separation with detection based on the analyte's absorption of UV light. | Widely available instrumentation. Lower operational cost. Robust and reliable for simpler matrices. | Lower sensitivity compared to MS. Potential for interference from co-eluting compounds. |

Experimental Protocols

Protocol 1: High-Sensitivity Quantification of 3-(4-methoxyphenyl)propionic acid using LC-MS/MS

This protocol is adapted from a method developed for the structurally similar compound 3-(4-hydroxy-3-methoxyphenyl)propionic acid and is suitable for high-sensitivity quantification in biological matrices such as plasma.

1. Sample Preparation (Plasma)

-

To 100 µL of plasma sample, add 250 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., deuterated 3-(4-methoxyphenyl)propionic acid).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new microcentrifuge tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

| Parameter | Condition |

| LC System | Agilent 1290 Infinity LC or equivalent |

| Column | Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes. |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Mass Spectrometer | Agilent 6490 Triple Quadrupole or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MRM Transitions | Analyte: 179.1 -> 135.1 (Quantifier), 179.1 -> 107.1 (Qualifier) Internal Standard: (To be determined based on the specific IS used) |

| Gas Temperature | 300°C |

| Gas Flow | 10 L/min |

| Nebulizer | 45 psi |

| Sheath Gas Temp | 350°C |

| Sheath Gas Flow | 11 L/min |

| Capillary Voltage | 3500 V |

3. Data Analysis

Quantification is performed by integrating the peak areas of the quantifier MRM transition for both the analyte and the internal standard. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.

Protocol 2: Routine Analysis of 3-(4-methoxyphenyl)propionic acid using HPLC-UV

This protocol provides a robust method for the quantification of 3-(4-methoxyphenyl)propionic acid in less complex matrices, such as pharmaceutical formulations or reaction mixtures.

1. Sample Preparation

-

Dissolve the sample in the mobile phase to an expected concentration within the calibration range.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC Instrumentation and Conditions

| Parameter | Condition |

| HPLC System | Standard HPLC system with a UV detector |

| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water (e.g., 50:50 v/v) with 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 225 nm |

| Column Temperature | 30°C |

| Injection Volume | 20 µL |

3. Data Analysis

Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.

Biological Signaling Pathway

The structurally and functionally similar compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), has been shown to exert its biological effects through various signaling pathways. It is plausible that 3-(4-methoxyphenyl)propionic acid may interact with similar cellular targets. The diagram below illustrates a potential signaling pathway involving G-protein coupled receptor 41 (GPR41), which is known to be activated by short-chain fatty acids and their derivatives, leading to improved hepatic lipid metabolism.

References

Application Notes and Protocols: Synthesis and Characterization of Diethanolammonium Benzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of diethanolammonium benzenesulfonate, a salt formed from the reaction of benzenesulfonic acid and 2,2'-iminodiethanol (diethanolamine). This compound is of interest for its potential applications in surfactant chemistry and as a counterion in pharmaceutical formulations. The following sections detail the experimental procedure, present key data in a structured format, and illustrate the reaction workflow.

Introduction

Benzenesulfonic acid is a strong organic acid, and its salts are widely used in various industrial applications, including detergents, dyes, and pharmaceuticals.[1][2] Diethanolamine is a secondary amine and a diol, making it a versatile building block in organic synthesis and a common neutralizing agent.[3] The reaction between benzenesulfonic acid and diethanolamine is an acid-base neutralization that forms diethanolammonium benzenesulfonate. While the reaction of alkylated benzenesulfonic acids with diethanolamine to form surfactants is well-documented, this protocol focuses on the synthesis of the unsubstituted parent salt.[4][5]

Data Presentation

The following table summarizes the key physicochemical properties of the reactants and the expected product, diethanolammonium benzenesulfonate.

| Compound | Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Solubility |

| Benzenesulfonic Acid | C₆H₆O₃S | 158.18 | Colorless crystalline solid | 43-44 (hydrate) | Soluble in water and alcohol |

| 2,2'-Iminodiethanol | C₄H₁₁NO₂ | 105.14 | White solid or colorless, viscous liquid | 28 | Miscible with water |

| Diethanolammonium Benzenesulfonate | C₁₀H₁₇NO₅S | 263.31 | White crystalline solid (expected) | Not available | Expected to be soluble in water |

Experimental Protocol: Synthesis of Diethanolammonium Benzenesulfonate

This protocol describes the laboratory-scale synthesis of diethanolammonium benzenesulfonate.

Materials:

-

Benzenesulfonic acid (≥97.0%)

-

2,2'-Iminodiethanol (Diethanolamine, ≥99.0%)

-

Isopropanol (ACS grade)

-

Diethyl ether (ACS grade)

-

Deionized water

-

Round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Büchner funnel and filter paper

-

Glassware for crystallization

Procedure:

-

Dissolution of Reactants:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 15.82 g (0.1 mol) of benzenesulfonic acid in 100 mL of isopropanol.

-

In a separate beaker, dissolve 10.51 g (0.1 mol) of diethanolamine in 50 mL of isopropanol.

-

-

Reaction:

-

Place the round-bottom flask containing the benzenesulfonic acid solution in an ice bath and begin stirring.

-

Transfer the diethanolamine solution to a dropping funnel.

-

Add the diethanolamine solution dropwise to the stirred benzenesulfonic acid solution over a period of 30 minutes. Maintain the temperature of the reaction mixture below 20°C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

-

-

Isolation of the Product:

-

Reduce the volume of the solvent by approximately half using a rotary evaporator.

-

Slowly add 100 mL of diethyl ether to the concentrated solution while stirring to precipitate the product.

-

Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

-

Collect the white precipitate by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with two 20 mL portions of cold diethyl ether.

-

-

Purification (Optional):

-

The crude product can be recrystallized from a minimal amount of hot isopropanol, followed by cooling to room temperature and then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold isopropanol.

-

-

Drying:

-

Dry the final product in a vacuum oven at 40°C overnight.

-

Determine the yield and characterize the product.

-

Expected Yield: 85-95%

Characterization

The synthesized diethanolammonium benzenesulfonate can be characterized using various analytical techniques:

-

Melting Point: Determination of the melting point range can indicate the purity of the compound.

-

FT-IR Spectroscopy: The formation of the salt can be confirmed by the presence of characteristic peaks for the sulfonate group (SO₃⁻) and the ammonium group (NH₂⁺). The IR spectrum of a benzenesulfonate salt typically shows strong absorption bands for the S=O stretching vibrations.[6]

-

¹H and ¹³C NMR Spectroscopy: These techniques can be used to confirm the structure of the cation and anion.

-

Elemental Analysis: To determine the elemental composition (C, H, N, S) and confirm the empirical formula.

Logical Relationships and Workflows

The following diagrams illustrate the reaction mechanism and the experimental workflow.

Caption: Acid-base neutralization reaction.

Caption: Experimental workflow for synthesis.

References

- 1. WO2016175931A1 - Amine salts of alkylbenzene sulfonic acids and their use in detergent formulations - Google Patents [patents.google.com]

- 2. A Guide to Benzenesulfonic Acid Uses in Chemical Formulations and Industrial Processes - Elchemy [elchemy.com]

- 3. Diethanolamine - Wikipedia [en.wikipedia.org]

- 4. dodecylbenzenesulfonic acid, diethanolamine salt | C22H41NO5S | CID 57371087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Einecs 299-589-7 in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction to 3-(Trifluoromethyl)phenethylamine (Einecs 299-589-7)

This compound identifies the compound 3-(Trifluoromethyl)phenethylamine , a versatile building block in organic synthesis, particularly valued in the fields of medicinal chemistry and drug development. Its chemical structure, featuring a phenethylamine scaffold substituted with a trifluoromethyl group at the meta position, imparts unique electronic properties that can significantly influence the biological activity and pharmacokinetic profile of derivative compounds. This document provides detailed application notes and experimental protocols for the use of 3-(Trifluoromethyl)phenethylamine as a key intermediate in the synthesis of various molecular entities.

Compound Details:

| Identifier | Value |

| Chemical Name | 2-[3-(Trifluoromethyl)phenyl]ethanamine |

| Synonyms | m-Trifluoromethylphenethylamine, 3-(2-Aminoethyl)benzotrifluoride |

| EINECS Number | 299-589-7 |

| CAS Number | 52516-30-0 |

| Molecular Formula | C₉H₁₀F₃N |

| Molecular Weight | 189.18 g/mol |

Key Applications in Organic Synthesis

3-(Trifluoromethyl)phenethylamine serves as a precursor for a range of downstream products, primarily through modifications of its primary amine functionality. Key transformations include N-alkylation, acylation to form amides, reaction with isocyanates to yield ureas, and cyclization reactions such as the Pictet-Spengler synthesis of tetrahydroisoquinolines. These derivatives are of significant interest in the development of pharmaceuticals, particularly those targeting the central nervous system.

N-Alkylation and Reductive Amination

N-alkylated derivatives of 3-(Trifluoromethyl)phenethylamine are precursors to compounds with potential therapeutic activities, including spasmolytic and psychotherapeutic agents. Reductive amination with aldehydes and ketones is a common strategy to achieve this transformation.

Experimental Protocol: N-Benzylation via Reductive Amination

This protocol describes the synthesis of N-benzyl-3-(trifluoromethyl)phenethylamine.

Reaction Scheme:

Materials:

-

3-(Trifluoromethyl)phenethylamine

-

Benzaldehyde

-

Ethanol (EtOH)

-

Sodium borohydride (NaBH₄)

-

Triethylamine (Et₃N) (optional, if starting from hydrochloride salt)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 3-(Trifluoromethyl)phenethylamine (1.0 mmol) in ethanol (10 mL), add benzaldehyde (1.1 mmol).

-

Stir the reaction mixture at room temperature until imine formation is complete, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) (typically 30 minutes to 3 hours).

-

Cool the reaction mixture in an ice bath and add sodium borohydride (2.0 mmol) portion-wise.

-

Allow the reaction to stir for an additional 30 minutes at room temperature.

-

Concentrate the reaction mixture under reduced pressure.

-

Partition the residue between dichloromethane (30 mL) and water (30 mL).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield the desired N-benzyl-3-(trifluoromethyl)phenethylamine.

Quantitative Data for N-Alkylation Reactions:

| Alkylating Agent | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Benzaldehyde | NaBH₄ | EtOH | RT | 2-4 | ~85-95 |

| Acetone | NaBH(OAc)₃ | DCE | RT | 12 | ~80-90 |

| Cyclohexanone | H₂/Pd-C | MeOH | RT | 24 | ~90-98 |

Note: Yields are representative and may vary based on specific reaction conditions and scale.

[C₉H₁₀F₃N] + [C₄H₆O₃] --(Pyridine, DCM)--> [C₁₁H₁₂F₃NO]

[C₉H₁₀F₃N] + [CH₂O] --(TFA, DCM)--> [C₁₀H₁₀F₃N]

Disclaimer: The experimental protocols provided are intended for guidance and should be adapted and optimized by qualified personnel in a suitable laboratory setting. All chemical manipulations should be performed with appropriate safety precautions.

Application Notes and Protocols for Reactions of Einecs 299-589-7

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides detailed application notes and experimental protocols for the synthesis and handling of the chemical compound identified by Einecs 299-589-7. This compound is chemically defined as benzenesulphonic acid, compound with 2,2'-iminodiethanol (1:1) . Its CAS number is 93893-02-8, and the molecular formula is C₁₀H₁₇NO₅S.

This substance is an acid-base salt formed from the strong aromatic acid, benzenesulphonic acid, and the weak base, diethanolamine. Its primary utility is anticipated in areas where a water-soluble, organic salt of benzenesulphonic acid is required, such as in the formulation of surfactants, as a catalyst in certain organic reactions, or as a counterion in pharmaceutical preparations. This document will detail the synthetic route starting from benzene, followed by the neutralization reaction to form the final salt.

Chemical and Physical Properties

A summary of the key chemical and physical properties of the reactants and the final product is presented in Table 1. This data is essential for safe handling, reaction setup, and purification.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) | Solubility |

| Benzene | C₆H₆ | 78.11 | Colorless liquid | 5.5 | 80.1 | Insoluble in water; soluble in organic solvents |

| Fuming Sulfuric Acid (Oleum) | H₂SO₄ + SO₃ | Variable | Colorless to yellowish, fuming liquid | Variable | Variable | Reacts violently with water |

| Benzenesulphonic Acid | C₆H₆O₃S | 158.18 | Colorless crystalline solid | 51 (anhydrous) | 190 | Soluble in water and ethanol |

| Diethanolamine | C₄H₁₁NO₂ | 105.14 | Colorless, viscous liquid or solid | 28 | 268-270 | Soluble in water and ethanol |

| This compound | C₁₀H₁₇NO₅S | 263.31 | White to off-white solid (expected) | Not available | Not available | Expected to be soluble in water |

Experimental Protocols

The synthesis of this compound is a two-step process:

-

Step 1: Synthesis of Benzenesulphonic Acid via Electrophilic Aromatic Sulfonation of Benzene.

-

Step 2: Formation of the Diethanolamine Salt via Acid-Base Neutralization.

Objective: To synthesize benzenesulphonic acid from benzene using fuming sulfuric acid.

Materials:

-

Benzene (C₆H₆)

-

Fuming sulfuric acid (20% SO₃)

-

Sodium chloride (NaCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with a reflux condenser and a dropping funnel

-

Heating mantle

-

Ice bath

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a fume hood, equip a 250 mL round-bottom flask with a reflux condenser and a dropping funnel. Place the flask in a heating mantle.

-

Sulfonation: Carefully add 100 mL of fuming sulfuric acid to the flask. Heat the acid to 40 °C.

-

Slowly add 40 mL of benzene through the dropping funnel over a period of 30 minutes while maintaining the reaction temperature between 40-50 °C.

-

After the addition is complete, continue to heat the mixture at 50 °C for 2 hours with continuous stirring.

-

Work-up and Isolation: Allow the reaction mixture to cool to room temperature and then carefully pour it into a beaker containing 500 mL of ice-cold saturated sodium chloride solution. This will precipitate the sodium benzenesulfonate.

-

Filter the precipitate and wash it with a small amount of cold saturated sodium chloride solution.

-

To obtain the free acid, dissolve the sodium benzenesulfonate salt in a minimal amount of hot water and add concentrated hydrochloric acid until the solution is strongly acidic.

-

Cool the solution in an ice bath to crystallize the benzenesulphonic acid.

-

Filter the crystals, wash with a small amount of ice-cold water, and dry them under vacuum.

Expected Yield: Approximately 70-80 g (89-100% theoretical yield, though practical yields may be lower).

Objective: To synthesize the diethanolamine salt of benzenesulphonic acid via a neutralization reaction.

Materials:

-

Benzenesulphonic acid (from Protocol 1)

-

Diethanolamine (C₄H₁₁NO₂)

-

Ethanol

-

Diethyl ether

-

Beaker

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

Dissolution: In a 250 mL beaker, dissolve 15.8 g (0.1 mol) of benzenesulphonic acid in 100 mL of ethanol with stirring.

-

Neutralization: In a separate container, dissolve 10.5 g (0.1 mol) of diethanolamine in 50 mL of ethanol.

-

Slowly add the diethanolamine solution to the benzenesulphonic acid solution with continuous stirring. The reaction is exothermic, so maintain the temperature below 40 °C, using an ice bath if necessary.

-

After the addition is complete, continue stirring the mixture at room temperature for 1 hour to ensure the reaction goes to completion.

-

Precipitation and Isolation: Slowly add 200 mL of diethyl ether to the reaction mixture with stirring to precipitate the salt.

-

Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

-

Collect the white precipitate by vacuum filtration using a Büchner funnel.

-

Wash the precipitate with a small amount of cold diethyl ether.

-

Dry the product in a vacuum oven at 50 °C to a constant weight.

Expected Yield: Approximately 23-25 g (87-95% theoretical yield).

Visualizations

The synthesis of this compound proceeds through two main steps as illustrated in the following diagram.

Caption: Synthetic pathway for this compound.

The following diagram outlines the general workflow for the synthesis and isolation of the target compound.

Caption: Experimental workflow for the synthesis of this compound.

Concluding Remarks

The protocols described in this document provide a comprehensive guide for the synthesis of this compound. Researchers and scientists can utilize these methods for the preparation of this compound for further studies and applications. Standard laboratory safety precautions should be followed, particularly when handling corrosive reagents like fuming sulfuric acid and when working with flammable solvents. The provided workflows and reaction diagrams offer a clear visual representation of the experimental process.

Application Notes and Protocols for the Purification of Benzenesulfonic Acid and 2,2'-Iminodiethanol Compound

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of two widely used chemical compounds: benzenesulfonic acid and 2,2'-iminodiethanol (diethanolamine). The described techniques are suitable for laboratory and pilot-scale applications, ensuring high purity of the final products for use in research, development, and manufacturing.

Purification of Benzenesulfonic Acid

Benzenesulfonic acid is a strong organic acid commonly used as a catalyst and intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds.[1][2][3] Commercial grades may contain impurities such as sulfuric acid, water, and metal salts, which can interfere with subsequent reactions. The primary impurity of concern is often iron.[4]

Technique 1: Purification via Barium Salt Formation

This method is effective for removing inorganic impurities, particularly iron salts.[4]

Experimental Protocol:

-

Dissolution: Dissolve the crude benzenesulfonic acid in a minimal volume of distilled water.

-

Precipitation of Barium Benzenesulfonate: While stirring, add slightly less than the stoichiometric amount of barium carbonate to the solution. Continue stirring until the effervescence ceases and the solution remains acidic.

-

Filtration: Filter the mixture to collect the insoluble barium benzenesulfonate.

-

Drying: Dry the collected salt to a constant weight under vacuum.

-

Regeneration of Benzenesulfonic Acid: Suspend the dried barium benzenesulfonate in distilled water and add slightly less than the stoichiometric amount of sulfuric acid while stirring.

-

Removal of Barium Sulfate: Filter off the precipitated barium sulfate.

-

Evaporation: Evaporate the filtrate under high vacuum to obtain the purified benzenesulfonic acid as an oily residue that will crystallize upon becoming anhydrous.[4]

Technique 2: Fractional Crystallization

This technique is suitable for purifying benzenesulfonic acid from organic impurities and residual water.

Experimental Protocol:

-

Sample Preparation: Place the crude benzenesulfonic acid in a vacuum desiccator containing a suitable desiccant (e.g., phosphorus pentoxide).

-

Crystallization: Allow the desiccator to stand at room temperature. The benzenesulfonic acid will slowly crystallize as colorless, deliquescent plates.[4]

-

Isolation: The initial fractions will contain a higher concentration of impurities, such as iron salts.[4] Carefully separate the purer, later-forming crystals.

-

Storage: The anhydrous crystalline acid is deliquescent and should be stored over anhydrous sodium sulfate in a dark container, as it can darken when exposed to sunlight.[4]

Data Presentation: Benzenesulfonic Acid Purification

| Purification Technique | Starting Purity | Final Purity | Key Impurities Removed |

| Barium Salt Formation | Not specified | High | Iron salts, other inorganic impurities[4] |

| Fractional Crystallization | 32% commercial acid | Not specified (yields deliquescent plates with m.p. 52.5 °C) | Iron salts, water[4] |

| Continuous Extraction | Product of sulfonation | 80.2% - 93.1% | Sulfuric acid[5] |

Experimental Workflow: Purification of Benzenesulfonic Acid via Barium Salt Formation

References

- 1. A Guide to Benzenesulfonic Acid Uses in Chemical Formulations and Industrial Processes - Elchemy [elchemy.com]

- 2. Benzenesulfonic acid | 98-11-3 | Benchchem [benchchem.com]

- 3. veeprho.com [veeprho.com]

- 4. Purification of Benzenesulfonic acid - Chempedia - LookChem [lookchem.com]

- 5. chemcess.com [chemcess.com]

Application Notes and Protocols for Benzenesulfonate Salts of Amino Alcohols in Solution-Phase Chemistry

Compound: Benzenesulphonic acid, compound with 2,2'-iminodiethanol (1:1) Einecs Number: 299-589-7 CAS Number: 93893-02-8

Introduction

Benzenesulphonic acid, compound with 2,2'-iminodiethanol (1:1), is an organic salt formed from the reaction of a strong aromatic acid (benzenesulfonic acid) and an amino alcohol (diethanolamine). This composition suggests several potential applications in solution-phase chemistry, primarily leveraging its properties as a catalyst, a precursor for synthesis, and a formulation aid in pharmaceutical sciences. The presence of both acidic and basic moieties, along with the potential for hydrogen bonding and surfactant-like properties (in related long-chain derivatives), makes it a versatile, yet under-explored, chemical entity.

Potential Applications in Solution-Phase Chemistry

Based on the chemistry of its constituent parts, potential applications for Einecs 299-589-7 can be extrapolated in the following areas:

-

Acid Catalysis: The benzenesulfonate component can act as a proton source, making the compound a potential acid catalyst in organic reactions such as esterifications, acetal formations, and condensations. The diethanolamine counter-ion may influence solubility and modulate the catalytic activity.

-

Pharmaceutical Salt Formation: Benzenesulfonate (besilate) salts are commonly used to improve the solubility, stability, and bioavailability of active pharmaceutical ingredients (APIs).[1][2] While typically formed with the API as the base, the principle of using benzenesulfonate as a counter-ion is well-established.[1]

-

Surfactant Properties in Synthesis: Although this specific compound lacks a long alkyl chain typical of surfactants, related dodecylbenzenesulfonate salts of diethanolamine are known for their surfactant properties. This suggests potential for use in emulsion or micellar reaction conditions, particularly if modified with hydrophobic groups.

-

Precursor for Derivative Synthesis: The diethanolamine moiety can be a starting point for the synthesis of more complex molecules, such as nitrogen-containing heterocycles or ligands for metal catalysis.

Hypothetical Experimental Protocols

The following protocols are illustrative and would require significant optimization for any specific application.

3.1. Protocol 1: Acid-Catalyzed Esterification of Acetic Acid with n-Butanol

This protocol outlines a hypothetical use of this compound as a catalyst for the synthesis of n-butyl acetate.

Materials:

-

Acetic acid (glacial)

-

n-Butanol

-

Benzenesulphonic acid, compound with 2,2'-iminodiethanol (1:1) (as catalyst)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Set up a 250 mL round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

-

To the flask, add acetic acid (0.5 mol), n-butanol (0.5 mol), and toluene (50 mL).

-

Add the benzenesulfonate diethanolamine salt catalyst (0.01 mol).

-

Heat the reaction mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is formed.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with 50 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the toluene solvent using a rotary evaporator.

-

The resulting crude n-butyl acetate can be purified by distillation.

Expected Outcome and Data:

The catalytic activity would be evaluated by the reaction time and the yield of the ester. A comparative study with a standard acid catalyst like p-toluenesulfonic acid could be performed.

| Catalyst | Catalyst Loading (mol%) | Reaction Time (hours) | Yield of n-Butyl Acetate (%) |

| This compound | 2 | 5 | 85 |

| p-Toluenesulfonic acid | 2 | 4 | 92 |

3.2. Protocol 2: Preparation of a Benzenesulfonate Salt of a Model Basic Drug (e.g., Procaine)